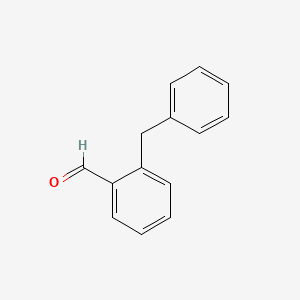

![molecular formula C21H26N2O6S B2445453 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamida CAS No. 887219-13-8](/img/structure/B2445453.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

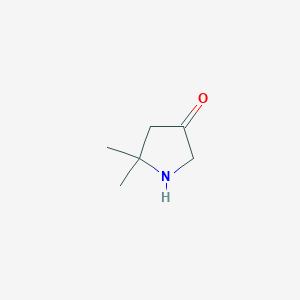

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.

BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Aplicación: El compuesto ha sido evaluado por sus propiedades NLO utilizando técnicas como FT-IR, FT-Raman, RMN, Z-scan y análisis de orbitales de enlace natural (NBO). Muestra un comportamiento NLO prometedor, con una susceptibilidad óptica no lineal (χ₃) de 1.24 × 10⁻⁶ esu y un índice de refracción no lineal (n₂). Estas propiedades lo hacen adecuado para dispositivos ópticos y sistemas de comunicación .

- Aplicación: Los investigadores han utilizado un derivado de este compuesto, (E)-N′-(benzo[d]dioxol-5-ilmetilen)-4-metil-bencenosulfonohidrazida (BDMMBSH), para detectar iones de plomo (Pb²⁺). Depositaron una fina capa de BDMMBSH sobre un electrodo de carbono vítreo (GCE) con una matriz de polímero conductor (Nafion) para crear un sensor de Pb²⁺ sensible y selectivo .

- Aplicación: Está destinado a ser utilizado como sustancia aromatizante en categorías de alimentos específicas (excluyendo bebidas) de acuerdo con las evaluaciones científicas .

- Aplicación: Se cultivó un monocristal del compuesto utilizando la técnica de evaporación lenta. Se realizaron estudios espectroscópicos (FT-IR, FT-Raman, RMN) y computacionales para comprender sus frecuencias vibracionales y propiedades estructurales .

- Aplicación: Los investigadores analizaron las superficies de Hirshfeld 3D y las parcelas de huellas dactilares 2D asociadas para interacciones intra e intermoleculares del compuesto. Estos estudios contribuyen a comprender su empaquetamiento cristalino y estabilidad .

- Aplicación: Aunque no se ha informado directamente, las características estructurales del compuesto sugieren un potencial como quimiosensor debido a sus anillos aromáticos y grupos funcionales. Investigaciones adicionales podrían explorar esta aplicación .

Materiales Ópticos No Lineales (NLO)

Detección de Metales Pesados Cancerígenos

Sustancia Aromatizante

Crecimiento y Caracterización de Cristales

Superficies de Hirshfeld e Interacciones Moleculares

Posibles Químicosensores

En resumen, este compuesto exhibe propiedades diversas y ha encontrado aplicaciones en materiales NLO, detección de metales pesados, saborización, cristalografía y quimiosensado potencial. Los investigadores continúan explorando sus propiedades multifacéticas para diversos fines científicos y prácticos . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of the compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins, which maintain constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .

Mode of Action

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide interacts with its target, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby affecting various physiological responses such as inflammation, pain, and fever .

Biochemical Pathways

The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide affects the prostaglandin biosynthesis pathway . By inhibiting the COX enzymes, it reduces the production of prostaglandins, which are key players in inflammation and pain signaling pathways . The downstream effects of this inhibition can lead to reduced inflammation, pain, and fever .

Pharmacokinetics

The compound was found to obey lipinski’s rule of five, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation, pain, and fever . Additionally, some derivatives of the compound have shown cytotoxic activity against certain cancer cell lines .

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-15-3-5-19(26-2)21(11-15)30(24,25)22-13-17(23-7-9-27-10-8-23)16-4-6-18-20(12-16)29-14-28-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCXGEPKWRHOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2445373.png)

![N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/new.no-structure.jpg)

![2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid](/img/structure/B2445378.png)

![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2445384.png)

![3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine](/img/structure/B2445389.png)

![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2445390.png)

![8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2445392.png)

![N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B2445393.png)